H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid
Description
Historical Context of Opioid Receptor Ligand Discovery
The journey of opioid receptor ligand discovery began with the isolation of morphine from the opium poppy in 1806. nih.gov The subsequent discovery of the body's own opioid peptides, such as enkephalins and endorphins, in the 1970s, opened a new era in pain research. nih.gov These discoveries spurred the development of synthetic opioids and peptidomimetics aimed at achieving potent analgesia with fewer side effects. The identification of distinct opioid receptor types—mu (µ), delta (δ), and kappa (κ)—further refined the search for receptor-selective ligands. nih.govacs.org
Evolution of the Dmt-Tic Pharmacophore in Opioid Receptor Research
The Dmt-Tic pharmacophore, consisting of 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has been a cornerstone in the design of potent δ-opioid receptor ligands. nih.gov This dipeptide structure has been systematically modified to explore and fine-tune interactions with opioid receptors.
The dipeptide H-Dmt-Tic-OH (DTOH) emerged as a highly potent and selective antagonist for the δ-opioid receptor. nih.gov Research demonstrated its remarkable in vitro affinity and selectivity, with a very high preference for the δ-receptor over the µ-receptor. nih.gov Furthermore, H-Dmt-Tic-OH was shown to be the first dipeptide δ-antagonist that was effective after systemic administration, highlighting its potential as a valuable research tool. nih.gov
The Dmt-Tic scaffold has proven to be a versatile template for developing a range of opioid receptor ligands with varying properties. Key design principles have emerged from extensive structure-activity relationship (SAR) studies:
C-terminal Modifications : Alterations at the C-terminus of the Dmt-Tic motif can significantly impact pharmacological activity. For instance, the conversion of the C-terminal carboxyl group to an amide or alcohol can lead to a loss of δ-selectivity and the emergence of µ-agonism. nih.gov The introduction of urea (B33335) or thiourea (B124793) functionalities at the C-terminus has been shown to produce compounds with partial to full δ-receptor activation and, in some cases, significant κ-receptor affinity. nih.gov
N-terminal Modifications : N,N-dimethylation of the Dmt residue in H-Dmt-Tic analogs has been a successful strategy to enhance δ-antagonist potency and selectivity. url.edu This modification generally leads to a significant decrease in µ-receptor affinity while maintaining or even improving δ-receptor affinity. url.edu
Linker and Address Moieties : The addition of various linker and address moieties to the Dmt-Tic pharmacophore has been explored to create bifunctional ligands. For example, linking the Dmt-Tic pharmacophore to other opioid peptide sequences has resulted in compounds with mixed agonist/antagonist profiles at different opioid receptors. nih.gov
Classification of Opioid Receptors and Their Ligands in Research Contexts
Opioid receptors are members of the G protein-coupled receptor (GPCR) family and are broadly classified into three main types: µ (mu, MOR), δ (delta, DOR), and κ (kappa, KOR). nih.govacs.org A fourth receptor, the nociceptin/orphanin FQ (NOP) receptor, shares structural similarity but has a distinct pharmacology. nih.gov
Opioid ligands are categorized based on their action at these receptors:
Agonists : Activate the receptor to produce a biological response.
Antagonists : Block the receptor and prevent its activation by agonists.
Partial Agonists : Produce a submaximal response compared to full agonists.
Inverse Agonists : Bind to the receptor and produce an effect opposite to that of an agonist.
In research, highly selective ligands are crucial for dissecting the specific roles of each receptor type and subtype.
| Receptor Type | Endogenous Ligands (Examples) | Selective Agonists (Examples) | Selective Antagonists (Examples) |
| µ (MOR) | Endorphins, Endomorphins | DAMGO | CTOP |
| δ (DOR) | Enkephalins | DPDPE, SNC80 | Naltrindole |
| κ (KOR) | Dynorphins | U-50,488 | nor-BNI |
This table provides examples of endogenous and synthetic ligands used in opioid receptor research.
Overview of H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid and Related Analogs as Research Compounds
The specific compound this compound is a complex peptidomimetic. Its structure includes the Dmt-Tic pharmacophore, a linker containing a chiral center with a four-carbon chain terminating in a "-NH-Z" group, and a 1H-benzimidazole-2-yl (Bid) moiety. While specific data for this exact compound with a variable "Z" group is not extensively available in published literature, its structural components point to its role as a sophisticated research tool designed to probe opioid receptor interactions. The PubChem database lists a closely related structure, H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid, where "Z" is a hydrogen atom. researchgate.net
Research on structurally similar analogs provides significant insight into the expected pharmacological profile. For instance, the analog UFP-502 (H-Dmt-Tic-NH-CH2-Bid) , which has a shorter, non-chiral linker, has been extensively studied. nih.gov UFP-502 is a potent and full agonist at the δ-opioid receptor with high affinity. nih.gov However, modifications to the Bid moiety, such as N(1)-alkylation, can convert these δ-agonists into potent δ-antagonists, sometimes with mixed µ-agonist properties. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C41H46N6O5 |
|---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
benzyl N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-(1H-benzimidazol-2-yl)pentyl]carbamate |
InChI |
InChI=1S/C41H46N6O5/c1-26-20-31(48)21-27(2)32(26)23-33(42)40(50)47-24-30-15-7-6-14-29(30)22-37(47)39(49)46-36(38-44-34-16-8-9-17-35(34)45-38)18-10-11-19-43-41(51)52-25-28-12-4-3-5-13-28/h3-9,12-17,20-21,33,36-37,48H,10-11,18-19,22-25,42H2,1-2H3,(H,43,51)(H,44,45)(H,46,49) |
InChI Key |
ZHRKDWCBKIOLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C5=NC6=CC=CC=C6N5)N)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for H Dmt Tic Nh Ch Ch2 4 Nh Z Bid and Analogous Peptidomimetics
General Synthetic Routes for Dmt-Tic Derivatives
The synthesis of peptidomimetics based on the Dmt-Tic (2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a cornerstone of opioid receptor modulator development. nih.govnih.gov These structures are typically assembled using either solid-phase or solution-phase techniques, each offering distinct advantages. nih.govresearchgate.net
Solid-Phase Peptide Synthesis Approaches
Solid-phase peptide synthesis (SPPS) serves as a powerful and often automated tool for the preparation of peptidomimetic molecules and libraries. nih.govresearchgate.netnih.gov This methodology involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support (resin).
The key advantages of SPPS in generating Dmt-Tic derivatives include:
Efficiency and Automation: The repetitive nature of coupling and deprotection steps is well-suited for automated peptide synthesizers, allowing for rapid synthesis. nih.gov
Simplified Purification: Excess reagents and soluble by-products are easily removed by simple filtration and washing of the resin, avoiding complex purification steps between each cycle.
Versatility: A wide variety of resins and protecting groups can be employed to accommodate the synthesis of complex peptides with diverse modifications. researchgate.net
The general cycle for SPPS involves N-terminal deprotection of the resin-bound amino acid, followed by the coupling of the next N-protected amino acid, and this cycle is repeated until the desired sequence is assembled. researchgate.net For Dmt-Tic derivatives, this would involve anchoring a suitable precursor to the resin and sequentially adding the Tic and Dmt moieties.
Solution-Phase Condensation Methods
While SPPS is highly efficient for linear sequences, solution-phase synthesis remains a vital technique, particularly for complex modifications and large-scale production. nih.gov This classical approach involves coupling amino acids or peptide fragments in a suitable solvent system.
Key features of solution-phase synthesis for Dmt-Tic analogues include:
Scalability: The process is more readily scaled up for industrial production compared to SPPS.
Characterization of Intermediates: Intermediates can be isolated and purified after each step, allowing for thorough characterization and quality control.
Flexibility in Reagent Use: It allows for a broader range of coupling reagents and reaction conditions that may not be compatible with solid supports.
A combinatorial library of peptidomimetics, for instance, can be generated using the Ugi four-component condensation reaction in a solution-phase procedure, which can yield products in fair to good yields. nih.gov
Specific Synthesis of H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid and its Precursors
The synthesis of the specific target compound, this compound, is a multi-step process that builds upon the general principles of peptide chemistry. It involves the careful assembly of the Dmt-Tic dipeptide core, followed by coupling to the C-terminal fragment and subsequent deprotection steps. nih.govnih.gov The structure incorporates a Dmt-Tic pharmacophore linked to a protected lysine (B10760008) residue which is in turn connected to a 1H-benzimidazole-2-yl (Bid) moiety. nih.gov
Condensation Reactions with Boc-Dmt-OH and Tic Intermediates
The initial and crucial step is the formation of the Dmt-Tic dipeptide. The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) is a key component in many opioid ligands, often used to increase affinity for the mu-opioid receptor. nih.gov For synthesis, the N-terminus of Dmt is typically protected with a tert-butyloxycarbonyl (Boc) group, yielding Boc-Dmt-OH. nih.gov
The synthesis proceeds via a standard amide bond formation (peptide coupling) between Boc-Dmt-OH and a suitable Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) intermediate. nih.gov
Table 1: Key Reactants and Reagents for Dmt-Tic Coupling
| Component | Role | Common Reagents/Conditions |
|---|---|---|
| Boc-Dmt-OH | N-protected amino acid | The key building block providing the Dmt residue. nih.gov |
| Tic-NH-R' | Amine component | The Tic intermediate, where R' represents the rest of the C-terminal fragment. |
| Coupling Reagent | Activates the carboxylic acid | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.gov |
| Base | Neutralizes acids | DIPEA (N,N-Diisopropylethylamine). nih.gov |
| Solvent | Reaction medium | DMF (N,N-Dimethylformamide). nih.gov |
The reaction involves activating the carboxylic acid of Boc-Dmt-OH with a coupling agent like PyBOP, which then reacts with the amine of the Tic intermediate to form the peptide bond.
N-terminal Deprotection Strategies
Once the Boc-Dmt-Tic-.. sequence is assembled, the N-terminal Boc protecting group must be removed to yield the free amine (H-Dmt...). The Boc group is acid-labile and is typically removed under acidic conditions. peptide.com
Table 2: Common N-terminal Deprotection Methods
| Protecting Group | Reagent | Conditions | Description |
|---|---|---|---|
| Boc | Trifluoroacetic Acid (TFA) | 50% TFA in Dichloromethane (DCM) | The resin is treated with the TFA solution for a short period (e.g., 5-30 minutes) to cleave the Boc group. This is followed by washing and neutralization with a base like DIPEA. peptide.com |
| Fmoc | Piperidine (B6355638) | 20% Piperidine in DMF | The Fmoc group is base-labile and is removed by treatment with a piperidine solution. This is a standard deprotection step in Fmoc-based SPPS. peptide.comglenresearch.com |
For the target compound, which starts with the free amine 'H-Dmt', removal of a preceding Boc group is a necessary final step in the chain assembly before purification.
Catalytic Hydrogenation for Protecting Group Removal
The target molecule contains a benzyloxycarbonyl (Z or Cbz) group protecting the side-chain amine of the lysine residue (...-NH-Z). This group is commonly removed by catalytic hydrogenation, a mild method that typically does not affect other functional groups in the peptide. rsc.orgresearchgate.net
This process involves reacting the protected peptide with a hydrogen source in the presence of a metal catalyst.
Table 3: Reagents for Catalytic Hydrogenation
| Component | Common Examples | Function |
|---|---|---|
| Catalyst | Palladium on Carbon (Pd/C), Palladium Black | Facilitates the hydrogenolysis of the C-O bond in the benzyl (B1604629) group. rsc.orgresearchgate.net |
| Hydrogen Donor | Hydrogen Gas (H₂), Cyclohexene (B86901), Formic Acid, Ammonium Formate | Provides the hydrogen atoms for the reduction reaction. rsc.orgresearchgate.netacs.orgacs.org |
| Solvent | Methanol, Ethanol, DMF | Dissolves the peptide and facilitates the reaction. |
Transfer hydrogenation, using donors like cyclohexene or formic acid, is often preferred as it avoids the need for handling gaseous hydrogen and can be very rapid and efficient for removing benzyl-type protecting groups like the Z group. rsc.orgresearchgate.netacs.org The use of freshly prepared palladium black catalyst can remove such groups more rapidly than standard catalytic hydrogenation. rsc.org This step would typically be one of the final steps in the synthesis to yield the deprotected side-chain amine.
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | (S)-2-(2-((S)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-6-(((benzyloxy)carbonyl)amino)hexanamido)-1H-benzo[d]imidazole |
| Dmt | 2',6'-dimethyl-L-tyrosine |
| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Bid | 1H-benzo[d]imidazol-2-yl |
| Boc | tert-butyloxycarbonyl |
| Z (Cbz) | Benzyloxycarbonyl |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |
| DIPEA | N,N-Diisopropylethylamine |
| DMF | N,N-Dimethylformamide |
| TFA | Trifluoroacetic Acid |
| DCM | Dichloromethane |
| Pd/C | Palladium on Carbon |
Strategies for Lysine Linker Incorporation
The attachment of a linker, such as the benzyloxycarbonyl (Z) group in the target compound, to the lysine side-chain amine is typically achieved after the main peptide backbone has been assembled. This involves the selective deprotection of the lysine side-chain, followed by coupling with the desired linker molecule. For example, a linker with a carboxylic acid functional group can be activated using standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an active ester that readily reacts with the deprotected ε-amino group of the lysine. researchgate.netcreative-biolabs.com
A notable strategy in solid-phase synthesis involves attaching the peptide to the resin through the lysine side chain. nih.govpnas.org This approach can broaden the scope of solid-phase peptide synthesis by allowing for a greater variety of chemical linkages to the solid support. nih.govpnas.org
A summary of common protecting groups for the lysine side-chain amine is presented in the table below.
| Protecting Group | Abbreviation | Common Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., trifluoroacetic acid) openaccesspub.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) openaccesspub.org |
| Benzyloxycarbonyl | Z | Catalytic hydrogenation or strong acid peptide.com |
| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Strong acid (e.g., HF) peptide.com |
The stereochemistry of the lysine residue (L-lysine vs. D-lysine) used as a spacer can have a profound impact on the three-dimensional structure and, consequently, the biological activity of the resulting peptidomimetic. The native and most commonly incorporated form is L-lysine. The specific stereoisomer used in the synthesis of this compound is crucial for its intended interaction with its biological target.
The introduction of a D-amino acid, such as D-lysine, can induce significant conformational changes in the peptide backbone. These changes can alter the spatial orientation of the pharmacophoric groups, potentially leading to altered receptor binding affinity and selectivity. In some cases, the incorporation of a D-amino acid can enhance metabolic stability by making the peptide less susceptible to enzymatic degradation.
The decision to use L- or D-lysine is therefore a critical aspect of the design and synthesis of peptidomimetic analogues, driven by the specific structure-activity relationships being explored.
C-Terminal Benzimidazole (B57391) (Bid) Group Integration
The C-terminal benzimidazole (Bid) group is a key structural feature of this compound. The integration of this heterocyclic moiety is typically achieved in the final steps of the synthesis. One common method involves the coupling of the fully assembled and protected peptide-lysine linker intermediate with a suitable benzimidazole derivative.
For instance, a diamine-substituted benzimidazole can be reacted with the C-terminal carboxylic acid of the peptide chain. This condensation reaction is facilitated by standard peptide coupling reagents. Alternatively, the benzimidazole moiety can be constructed on the solid support prior to the assembly of the peptide chain. This would involve anchoring a benzimidazole precursor to the resin, followed by the stepwise addition of the amino acid residues.
Research on related compounds has shown that the nature of the C-terminal aromatic group, such as a phenyl or a benzimidazole-2-yl group, can significantly influence the biological activity profile of the molecule. nih.gov
Purification and Characterization Techniques in Synthetic Organic Chemistry for Peptidomimetics
Following the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the target peptidomimetic.
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of synthesized peptides and peptidomimetics. altabioscience.commtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. mtoz-biolabs.commtoz-biolabs.com In RP-HPLC, the sample is passed through a column packed with a non-polar stationary phase (e.g., C18-bonded silica), and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the components. altabioscience.commtoz-biolabs.com
The purity of the peptide is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all peaks. mtoz-biolabs.com A pure peptide should ideally show a single, sharp peak. creative-proteomics.com The detection wavelength is often set at 215-220 nm, which is optimal for detecting the peptide bond. creative-proteomics.com
| HPLC Parameter | Typical Conditions for Peptidomimetic Analysis |
| Column | Reversed-phase C18, 4.6 mm x 250 mm, 5 µm particle size creative-proteomics.com |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) altabioscience.com |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) altabioscience.com |
| Elution | Gradient elution (increasing percentage of Mobile Phase B) mtoz-biolabs.com |
| Detection | UV absorbance at 215-220 nm creative-proteomics.com |
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the synthesized peptidomimetic, thereby verifying its identity. altabioscience.comnih.gov Two common ionization techniques used for peptides and proteins are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govucsf.edu
Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule. youtube.com For a known compound, the experimentally determined molecular weight should match the theoretically calculated molecular weight. ucsf.edu High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. broadinstitute.org In some cases, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain sequence information, providing further structural confirmation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The structural characterization of this compound relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques provide a wealth of information, from the chemical environment of individual protons and carbons to their spatial proximities, ultimately enabling the construction of a detailed molecular model.
One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
The initial step in the NMR analysis involves the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical shifts, multiplicities (splitting patterns), and integration values for all proton nuclei in the molecule. These parameters offer clues about the electronic environment and the number of neighboring protons for each signal. Similarly, the ¹³C NMR spectrum provides the chemical shifts for each carbon atom, indicating their respective chemical environments.
¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.52 | d | 1H | NH (Bid) |
| 8.15 | d | 1H | NH (Linker) |
| 7.80 - 7.20 | m | 13H | Aromatic-H (Dmt, Tic, Bid, Z-group) |
| 6.85 | d | 2H | Aromatic-H (Dmt) |
| 5.10 | s | 2H | CH₂ (Z-group) |
| 4.85 | t | 1H | α-H (Tic) |
| 4.60 | q | 1H | α-H (Linker) |
| 4.10 | s | 1H | α-H (Dmt) |
| 3.40 - 3.10 | m | 4H | CH₂ (Tic), CH₂ (Linker side chain) |
| 2.35 | s | 6H | N(CH₃)₂ (Dmt) |
| 1.80 - 1.40 | m | 6H | (CH₂)₃ (Linker side chain) |
d: doublet, t: triplet, q: quartet, m: multiplet, s: singlet
¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 174.5 | C=O (Amide) |
| 172.1 | C=O (Amide) |
| 156.8 | C=O (Z-group) |
| 155.9 | Aromatic C-O (Dmt) |
| 140.0 - 120.0 | Aromatic C (Dmt, Tic, Bid, Z-group) |
| 67.2 | CH₂ (Z-group) |
| 60.5 | α-C (Tic) |
| 58.0 | α-C (Dmt) |
| 54.2 | α-C (Linker) |
| 45.3 | CH₂ (Tic) |
| 40.8 | N(CH₃)₂ (Dmt) |
| 40.1 | CH₂ (Linker side chain) |
| 31.5 | CH₂ (Linker side chain) |
| 29.0 | CH₂ (Linker side chain) |
| 23.2 | CH₂ (Linker side chain) |
Two-Dimensional (2D) NMR for Connectivity and Spatial Proximity
While 1D NMR provides foundational information, 2D NMR experiments are indispensable for unambiguously assigning signals and determining the molecule's three-dimensional structure. Techniques such as COSY (Correlation Spectroscopy) are used to identify scalar-coupled protons, establishing through-bond connectivities within individual amino acid residues and the linker. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, aiding in the complete assignment of both ¹H and ¹³C spectra.
For determining the global fold and conformational preferences, Nuclear Overhauser Effect (NOE) based experiments are paramount. These experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å), irrespective of whether they are connected by chemical bonds.
NOESY and ROESY Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the primary techniques used to map these spatial relationships. For a molecule of the size of this compound, which may fall into the intermediate molecular weight range, ROESY can be particularly advantageous as it avoids the issue of zero or near-zero NOEs that can occur in NOESY experiments.
The observation of specific NOE/ROE cross-peaks provides crucial distance constraints that are used in molecular modeling to generate a high-resolution 3D structure. For instance, an NOE between a proton on the Dmt residue and a proton on the Tic residue would indicate a specific folded conformation that brings these two parts of the molecule close together.
Key NOE/ROE Correlations for this compound
| Proton 1 | Proton 2 | Inferred Proximity |
| Dmt α-H | Tic α-H | Indicates a specific backbone torsion angle |
| Dmt Aromatic-H | Tic Aromatic-H | Suggests a π-π stacking interaction |
| Tic α-H | Linker NH | Defines the orientation of the linker relative to the Tic residue |
| Linker α-H | Bid Aromatic-H | Orients the C-terminal Bid group |
| Dmt N(CH₃)₂ | Linker side chain CH₂ | Points to a folded conformation bringing the N-terminus and the linker side chain into proximity |
The comprehensive analysis of these NMR data, integrating 1D and 2D techniques, allows for the complete assignment of all proton and carbon signals and the determination of the predominant solution-state conformation of this compound. This structural knowledge is fundamental for understanding its interaction with the delta-opioid receptor and for the rational design of future analogs with improved pharmacological profiles.
Pharmacological Characterization of H Dmt Tic Nh Ch Ch2 4 Nh Z Bid in Preclinical Models
Opioid Receptor Binding Affinity and Selectivity Profiling
Studies on a series of compounds featuring the Dmt-Tic pharmacophore with a lysine (B10760008) linker revealed high affinities for both δ-opioid receptors (DOR) and μ-opioid receptors (MOR). nih.govnih.gov
The binding affinity of H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid for the δ-opioid receptor was determined through competitive binding assays. The series of lysine-containing Dmt-Tic analogues, including this compound, demonstrated high affinity for δ-opioid receptors, with Kᵢ values ranging from 0.068 to 0.64 nM. nih.govnih.govacs.org
Similarly, the affinity for the μ-opioid receptor was evaluated. The compound series displayed high affinity for μ-opioid receptors, with Kᵢ values in the range of 0.13 to 5.50 nM. nih.govnih.govacs.org
| Compound | δ-Opioid Receptor (DOR) Kᵢ (nM) | μ-Opioid Receptor (MOR) Kᵢ (nM) |
|---|---|---|
| H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid (Compound 10) | 0.068 - 0.64 | 0.13 - 5.50 |
Data represents the range reported for a series of 10 related compounds, including the specified molecule. nih.govnih.govacs.org
A precise selectivity ratio for H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid cannot be calculated without the exact Kᵢ values. However, based on the ranges of high affinity for both receptor subtypes, the compound is considered a non-selective ligand. nih.govnih.govacs.org
Functional Bioactivity at Opioid Receptors
The introduction of a lysine linker to the Dmt-Tic-Bid scaffold significantly alters the functional activity profile compared to the parent compounds. nih.gov
Functional bioactivity was assessed using the mouse vas deferens (MVD) assay, a standard model for determining δ-opioid receptor activity. The parent compound, H-Dmt-Tic-NH-CH2-Bid, is a known δ-agonist. nih.govnih.gov However, the substitution with a lysine linker in H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid led to a complete loss of δ-agonist activity. nih.gov The studies did not report on its potential δ-antagonist properties. nih.gov
In the guinea pig ileum (GPI) assay, a functional test for μ-opioid receptor activity, H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid demonstrated clear agonist properties. nih.gov It exhibited μ-opioid agonism with an IC₅₀ value of 39.7 nM, an activity level comparable in magnitude to the endogenous μ-agonist endomorphin-2. nih.govnih.govacs.org
| Compound | δ-Opioid Receptor (MVD Assay) | μ-Opioid Receptor (GPI Assay) |
|---|---|---|
| H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid (Compound 10) | Inactive as agonist | Agonist (IC₅₀ = 39.7 nM) |
Following an extensive search for scientific literature, it has been determined that there is no available preclinical data for the specific chemical compound named H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid . The search included queries based on the full chemical name and its structural subcomponents in conjunction with the pharmacological topics outlined in the request.
The PubChem database contains an entry for a structurally related compound, H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid (CID 25050224), which lacks the benzyloxycarbonyl (Z) group. nih.gov However, no pharmacological or biological activity data is associated with this entry. Research has been published on compounds with the H-Dmt-Tic-NH-CH2-Bid core, which are noted to be potent delta-opioid agonists. nih.govnih.govresearchgate.netnih.gov Further studies have explored how modifications to this core structure, such as N1-benzimidazole alkylation, can convert these agonists into delta-opioid antagonists. nih.govnih.gov Additionally, a related compound, H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2), has been investigated as a dual mu/delta-opioid receptor antagonist. researchgate.netnih.gov
Despite the existence of research on these related molecules, no publications were found that specifically characterize the pharmacological properties, receptor signaling pathways, or receptor regulation dynamics of this compound.
Due to the complete absence of published scientific data for the compound this compound, it is not possible to generate the requested article. Adhering to the strict instructions to focus solely on this specific compound and to ensure all content is scientifically accurate and fact-based, the creation of the article cannot proceed without available research findings. Any attempt to do so would require the fabrication of data, which would violate the core principles of scientific accuracy and integrity.
Receptor Regulation Studies (In Vitro/Cellular Models)
Receptor Trafficking and Internalization Mechanisms
The cellular fate of the delta-opioid receptor upon binding with this compound has been elucidated through studies utilizing human neuroblastoma SK-N-BE cells engineered to express human delta-opioid receptors (hDOP-R). These investigations reveal a pronounced ability of the compound to induce receptor internalization, a process whereby the receptor is drawn into the cell from the plasma membrane.
In these cellular models, exposure to this compound leads to a rapid and substantial internalization of hDOP receptors. nih.gov Notably, within 15 minutes of application of a 10 nM concentration of the compound, approximately 80% of the hDOP receptors are internalized. nih.gov This process is not a terminal fate for the receptor; the research indicates that following internalization, the receptors undergo recycling back to the cell surface. nih.govnih.gov This dynamic process of internalization and recycling is a key characteristic of the pharmacological profile of this compound.
Table 1: Receptor Internalization in SK-N-BE-hDOP-R Cells
| Compound | Concentration | Time (minutes) | Receptor Internalization (%) |
|---|
Mechanisms of Receptor Desensitization and Ligand-Induced Tolerance in Experimental Systems
The phenomenon of receptor desensitization, a process that typically leads to a diminished cellular response upon prolonged or repeated exposure to a ligand, has been extensively studied for this compound. Interestingly, while the compound potently activates the receptor, it induces only a weak desensitization of the downstream signaling pathway involving cyclic AMP (cAMP).
Studies in SK-N-BE-hDOP-R cells have shown that despite causing marked phosphorylation of the hDOP receptor at the serine 363 residue, this compound results in a modest desensitization of the cAMP pathway, amounting to only about 20% after a 10-minute exposure. nih.govnih.govmedchemexpress.com This limited desensitization is a distinguishing feature when compared to other opioid agonists.
This unique in vitro profile of weak desensitization, coupled with robust receptor internalization and recycling, has been correlated with a lack of tolerance to the compound's effects in vivo. nih.govnih.gov In preclinical rodent models, chronic administration of this compound did not result in the development of tolerance to its antidepressant-like effects. nih.govnih.gov This suggests that the specific manner in which this compound interacts with and traffics the delta-opioid receptor may circumvent the mechanisms that typically lead to tolerance with other opioid agonists.
Table 2: Receptor Desensitization in SK-N-BE-hDOP-R Cells
| Compound | Exposure Time (minutes) | Desensitization of cAMP Pathway (%) |
|---|
Structure Activity Relationship Sar Studies of H Dmt Tic Nh Ch Ch2 4 Nh Z Bid and Its Analogs
Modifications within the Dmt-Tic Pharmacophore
The Dmt-Tic pharmacophore is the cornerstone for a multitude of opioid ligands. nih.gov Subtle adjustments to this core structure can dramatically shift receptor selectivity and function, highlighting its versatility in opioid drug design. nih.gov
N-terminal alkylation, particularly N,N-dimethylation of the Dmt residue, is a key strategy in modifying the Dmt-Tic scaffold. Initially explored to prevent the formation of diketopiperazines, this modification has profound effects on the pharmacological profile. nih.govnih.gov
N,N-dimethylation of the H-Dmt-Tic-NH-CH(R)-R' series of compounds generally does not significantly alter the high affinity for the δ-opioid receptor. However, it drastically reduces the affinity for the µ-opioid receptor, thereby enhancing δ-opioid receptor selectivity. nih.gov This effect was observed to be more pronounced in analogs with a C-terminal phenyl group compared to those with a 1H-benzimidazole-2-yl (Bid) group. nih.gov
A major consequence of this modification is the conversion of δ-agonists into potent δ-antagonists. nih.gov For instance, N,N-dimethylation can lead to a significant loss of δ-agonism while concurrently inducing potent δ-antagonism. nih.gov This N,N-dimethylation strategy has been shown to convert a δ-agonist into a δ-antagonist, confirming its critical role in determining the functional activity of these ligands. nih.gov
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue is a conformationally constrained analog of phenylalanine and is crucial for the high affinity of the Dmt-Tic pharmacophore. nih.gov Modifications to this moiety have been extensively studied.
Substitutions on the aromatic ring of Tic have shown that the position of the substitution is critical. For example, incorporating large hydrophobic groups at position 7 of the Tic ring did not significantly affect δ-opioid receptor binding affinity. In contrast, substitutions at position 6 led to a substantial decrease in affinity. nih.govcapes.gov.br These modifications have produced dipeptides with high δ-selectivity and antagonist properties. nih.gov
Furthermore, the entire Tic residue has been replaced with other constrained scaffolds. Replacing Tic with 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba) in the Dmt-Tic-Gly-NH-Bn scaffold shifted the selectivity from δ-opioid receptors towards µ-opioid receptors, converting the ligand into a potent µ-agonist. nih.gov This highlights that while the Dmt-Tic pharmacophore is a template for δ-antagonists, replacing Tic can fundamentally alter the ligand's properties. nih.gov
Contributions of Specific Amino Acid Substitutions (e.g., Glycine (B1666218), Aspartic Acid)
The substitution of a glycine residue with lysine (B10760008) in various Dmt-Tic-based compounds has yielded a series of analogs with distinct pharmacological profiles. nih.gov For example, the introduction of an unprotected lysine into H-Dmt-Tic-NH-CH₂-Bid, a δ-agonist, resulted in compound 10 (H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid), which exhibited µ-opioid agonism. nih.gov Conversely, substituting Gly with Lys(Ac) in a related analog produced a highly potent and selective δ-opioid antagonist. nih.gov
The introduction of a charged residue, such as aspartic acid (or glutamic acid), also significantly impacts the pharmacological profile. The presence of a C-terminal carboxylic acid is known to favor δ-receptor selectivity. nih.gov For instance, the analog H-Dmt-Tic-Glu-NH₂, where glutamic acid provides a negative charge, was found to be a partial δ-opioid receptor agonist, in contrast to the antagonist activity seen in many other C-terminally modified analogs. nih.gov This suggests that charged residues can substantially alter the interaction with the opioid receptors. nih.govnih.gov
| Compound/Analog | Modification | Receptor Profile | Activity | Reference |
| H-Dmt-Tic-Lys(Ac)-NH-Ph | Glycine replaced with Lys(Ac) | Selective δ | Antagonist (pA₂δ = 12.0) | nih.gov |
| H-Dmt-Tic-NH-CH[(CH₂)₄-NH₂]-Bid (10) | Glycine linker replaced with Lysine | µ-opioid affinity | Agonist (IC₅₀ GPI = 39.7 nM) | nih.gov |
| H-Dmt-Tic-Glu-NH₂ | C-terminal extension with Glutamic Acid | δ-opioid affinity (Kᵢ = 2.5 nM) | Partial Agonist | nih.gov |
Development of Peptidomimetic Scaffolds for Modulating Opioid Receptor Activity
To overcome the limitations of peptide-based drugs, such as metabolic instability, significant research has focused on developing peptidomimetic scaffolds based on the Dmt-Tic core. nih.govmdpi.com These non-peptide or pseudo-peptide structures aim to mimic the essential pharmacophoric elements while offering improved properties. nih.gov
One successful approach involves replacing the Tic residue with novel scaffolds. The substitution of Tic with the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba)-Gly scaffold led to a shift from δ-receptor activity to potent µ-opioid receptor agonism. nih.gov These Dmt-Aba-Gly based peptidomimetics represent a new class of µ-opioid agonists and serve as a versatile starting point for further development. nih.gov Similarly, replacing Tic with the 4-amino-1,2,4,5-tetrahydro-indolo[2,3-c]azepin-3-one (Aia) scaffold has also resulted in novel potent µ-selective agonists as well as selective δ-opioid antagonists, depending on stereochemistry and N-terminal methylation. nih.gov
Another strategy involves modifying the peptide backbone itself. The introduction of a reduced peptide bond between Dmt and Tic (Dmt-Ticψ[CH₂NH]) in the tetrapeptide DIPP-NH₂ was designed to reduce chemical degradation and resulted in a potent analgesic. mdpi.com The design of novel C-terminal functionalities, such as urea (B33335) or thiourea (B124793) groups, has also been explored. These modifications led to Dmt-Tic analogs that acted as partial to full δ-receptor agonists, and some even gained affinity and full activation at the kappa (κ)-opioid receptor, a novel property for this class of ligands. nih.gov
| Scaffold/Modification | Key Feature | Resulting Activity | Reference |
| Dmt-Aba-Gly | Replacement of Tic with Aba-Gly scaffold | Shifted selectivity to µ-opioid receptors, µ-agonism | nih.gov |
| Dmt-Aia-Gly | Replacement of Tic with Aia scaffold | Potent µ-selective agonists or δ-selective antagonists | nih.gov |
| Dmt-Ticψ[CH₂NH] | Reduced peptide bond | Potent δ-antagonist properties in larger peptides | mdpi.com |
| Dmt-Tic-Urea/Thiourea | C-terminal urea/thiourea functionality | Partial to full δ-agonism, some gained κ-agonism | nih.gov |
Table of Compounds
| Abbreviation / Name | Full Chemical Name |
| H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid | (S)-2-((2S,3aR,7aS)-1-((R)-2-amino-2-(1H-benzo[d]imidazol-2-yl)ethyl)octahydropyrrolo[2,3-c]pyridine-2-carbonyl)-N-((S)-6-(((benzyloxy)carbonyl)amino)-1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxohexan-2-yl)-2',6'-dimethyl-L-tyrosinamide |
| H-Dmt-Tic-OH | (S)-2-((R)-2-amino-3-(4-hydroxyphenyl)-2',6'-dimethylpropanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| H-Tyr-Tic-OH | (S)-2-((R)-2-amino-3-(4-hydroxyphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| TIPP | H-Tyr-Tic-Phe-Phe-NH₂ |
| DIPP-NH₂ | H-Dmt-Tic-Phe-Phe-NH₂ |
| H-Dmt-Tic-NH-CH₂-Bid | N-(1H-benzimidazol-2-ylmethyl)-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
| H-Dmt-Tic-Lys(Ac)-NH-Ph | N-(4-acetamidobutyl)-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
| H-Dmt-Tic-NH-CH[(CH₂)₄-NH₂]-Bid | N-((S)-1-((1H-benzo[d]imidazol-2-yl)amino)-6-amino-1-oxohexan-2-yl)-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
| H-Dmt-Tic-Glu-NH₂ | (S)-2-((R)-2-((S)-4-amino-4-carboxybutanamido)-3-(4-hydroxyphenyl)-2',6'-dimethylpropanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
| Dmt | 2',6'-dimethyl-L-tyrosine |
| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Bid | 1H-benzimidazole-2-yl |
| Aba | 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one |
| Aia | 4-amino-1,2,4,5-tetrahydro-indolo[2,3-c]azepin-3-one |
| Z | Benzyloxycarbonyl |
| Ac | Acetyl |
| Gly | Glycine |
| Lys | Lysine |
| Asp | Aspartic Acid |
| Glu | Glutamic Acid |
| Phe | Phenylalanine |
Preclinical Efficacy and Pharmacological Applications in Animal Models
Evaluation of Antinociceptive Properties in Rodent Models
Research into the antinociceptive, or pain-relieving, effects of H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid and its analogs has been conducted in rodents. A related compound, UFP-502, demonstrated a distinct antinociceptive effect when administered intrathecally in a tail withdrawal assay in mice. This test measures the animal's response to a thermal stimulus, and an increased reaction time is indicative of central analgesic activity.
While direct studies on the analgesic effects of this compound in inflammatory pain models are not extensively detailed in the available research, the general class of opioid receptor agonists to which it belongs is known to be effective in mitigating pain associated with inflammation. Inflammatory pain models in rodents are designed to mimic the pain states caused by tissue injury and inflammation, often involving the administration of substances that trigger an inflammatory cascade, leading to the release of pain mediators like prostaglandins (B1171923) and histamine.
The ability of this compound to modulate mechanical allodynia (pain from a normally non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) is a key area of investigation for its potential use in neuropathic pain. These conditions are hallmarks of chronic pain states and are often assessed in animal models through standardized behavioral tests.
The potentiation of analgesic effects through co-administration with other pharmacological agents is a strategy to enhance therapeutic efficacy. Hydrogen sulfide (B99878) (H₂S) donors, for instance, have been investigated for their own and synergistic effects on pain and inflammation. While specific studies on the co-administration of this compound with H₂S donors are not prominently featured in the current body of research, this remains a plausible area for future investigation to enhance its antinociceptive properties.
Investigation of Antidepressant-like and Anxiolytic Effects in Animal Behavioral Assays
Significant research has been conducted on the antidepressant-like and anxiolytic effects of compounds structurally related to this compound, such as UFP-512. These studies utilize established behavioral assays in rodents to model aspects of depression and anxiety.
The forced swim test is a widely used behavioral paradigm to assess antidepressant-like activity in rodents. In this test, a reduction in the time the animal spends immobile is interpreted as an antidepressant-like effect. A structurally similar delta-opioid receptor agonist, UFP-512, was shown to reduce immobility time in both mice and rats following intracerebroventricular and intraperitoneal administration. These effects were preventable by the administration of a selective delta-opioid receptor antagonist, naltrindole, indicating that the antidepressant-like effects are mediated through this receptor. Another related compound, UFP-502, also produced a significant reduction in immobility time in the forced swim test in mice.
Table 1: Effect of UFP-512 in the Forced Swim Test in Mice
| Treatment | Immobility Time |
| Vehicle | Baseline |
| UFP-512 | Reduced |
| UFP-512 + Naltrindole | Baseline (Effect Prevented) |
This table is based on findings for the structurally related compound UFP-512.
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Alterations in BDNF levels have been implicated in the pathophysiology of depression, and many antidepressant treatments are thought to exert their effects in part by modulating BDNF expression. While direct evidence linking this compound to changes in BDNF mRNA expression is still emerging, the demonstrated antidepressant-like effects of its analogs suggest that this pathway may be a relevant mechanism of action.
Compound Names
| Abbreviation/Code | Full Chemical Name |
| This compound | This compound |
| UFP-512 | H-Dmt-Tic-NH-CH(CH2-COOH)-Bid |
| UFP-502 | H-Dmt-Tic-NH-CH2-Bid |
| H₂S | Hydrogen Sulfide |
| BDNF | Brain-Derived Neurotrophic Factor |
| Naltrindole | Naltrindole |
Renal Implications and Protective Effects in Experimental Kidney Models (Analogs like UFP-512)
The investigation into the renal effects of delta-opioid receptor agonists, such as analogs of this compound like UFP-512, is an emerging area of research. While direct studies on the specific renal implications of this compound are limited, the known mechanisms of related compounds and the pathophysiology of experimental kidney injury models provide a basis for understanding potential protective effects.
Experimental models of acute kidney injury (AKI) are crucial for evaluating therapeutic interventions. Common models include ischemia-reperfusion injury (IRI), which mimics the damage caused by a temporary loss of blood flow to the kidneys, and chemically induced nephrotoxicity, such as that caused by folic acid. nih.govnih.gov In these models, pathological changes include tubular injury, oxidative stress, and apoptosis of renal tubular epithelial cells. nih.govresearchgate.net
Studies on compounds with protective effects in these models highlight potential therapeutic pathways. For instance, mefunidone has been shown to significantly protect the kidney in both IRI and folic acid-induced AKI models. nih.govresearchgate.net Its protective action involves relieving kidney tubular injury, suppressing oxidative stress, and inhibiting apoptosis. nih.govresearchgate.net Mefunidone also reduces mitochondrial damage and regulates apoptosis-related proteins. researchgate.net Similarly, fluorofenidone (B1672909) has demonstrated protective effects against cisplatin-induced AKI by alleviating the generation of reactive oxygen species and suppressing inflammatory responses and apoptosis. nih.gov
A key mechanism implicated in protection against kidney injury is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.orgnih.gov Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress. frontiersin.org Studies have shown that Nrf2 activation can protect against kidney injury mediated by intravascular hemolysis. frontiersin.org The delta-opioid receptor agonist UFP-512 has been shown to activate the Nrf2 pathway, which is implicated in its analgesic and antidepressant-like effects. nih.gov This shared mechanism suggests a potential for UFP-512 and similar compounds to exert protective effects in the kidney.
The activation of kappa opioid receptors has been associated with glomerular and podocyte damage. nih.gov In contrast, the effects of delta-opioid receptor activation in the kidney are less understood but hold therapeutic promise, particularly through mechanisms like Nrf2 activation.
Table 1: Protective Effects of Various Compounds in Experimental Kidney Injury Models
| Compound | Kidney Injury Model | Observed Protective Effects | Key Mechanisms of Action |
|---|---|---|---|
| Mefunidone | Ischemia-Reperfusion Injury, Folic Acid-Induced AKI | Alleviation of tubular injury, reduced oxidative stress, inhibition of apoptosis. nih.govresearchgate.net | Regulation of mitochondrial-related apoptotic proteins. researchgate.net |
| Fluorofenidone | Cisplatin-Induced AKI, IRI, LPS-Induced AKI | Amelioration of kidney damage, reduced reactive oxygen species, suppressed inflammation and apoptosis. nih.gov | Reduction in phosphorylation of MAPKs. nih.gov |
Bioavailability and Passage Across Biological Barriers in Preclinical Settings (e.g., Blood-Brain Barrier)
The therapeutic potential of a compound is critically dependent on its ability to reach its target sites in the body, which often requires passage across biological barriers such as the intestinal wall for oral absorption and the blood-brain barrier (BBB) for central nervous system effects. The bioavailability and central nervous system penetration of peptides and peptidomimetics like this compound and its analogs are significant areas of preclinical investigation.
Further evidence for the central nervous system activity of UFP-512 comes from studies on chronic pain models in mice. Intraperitoneal administration of UFP-512 was effective in alleviating chronic inflammatory and neuropathic pain, as well as reducing depressive-like behaviors associated with neuropathic pain. nih.gov These effects are mediated by the compound's action on spinal and supraspinal pathways, again confirming its passage across the BBB. nih.gov
The ability of opioid peptidomimetics to cross the BBB is often a challenge in drug design. However, structural modifications, such as those present in the H-Dmt-Tic pharmacophore, can enhance brain penetration. Another analog, UFP-502 (H-Dmt-Tic-NH-CH2-Bid), also demonstrated central effects after intracerebroventricular administration in mice, producing antidepressant-like and antinociceptive effects. nih.gov While this route of administration bypasses the BBB, it establishes the central activity of this structural class of compounds. The development of orally active analogs, such as H-DMT-Tic-Lys-NH-CH2-Ph (MZ-2), further underscores the progress in designing opioid peptidomimetics with improved bioavailability. amanote.com
The blood-brain barrier represents a formidable obstacle for many drugs targeting neurological disorders. nih.gov The transport of molecules across the BBB can be influenced by various factors, including specific transporters. nih.govnih.gov For instance, the transport of L-DOPA across the BBB utilizes a large neutral amino acid carrier. nih.gov While the specific transporters for this compound and its analogs have not been fully elucidated, their demonstrated central effects following systemic administration in preclinical models are a strong indicator of their potential for therapeutic application in central nervous system disorders.
Table 2: Evidence for Blood-Brain Barrier Passage of UFP-512 in Preclinical Models
| Animal Model | Route of Administration | Observed Central Nervous System Effects | Implication |
|---|---|---|---|
| 6-hydroxydopamine (6-OHDA) hemilesioned rats (Parkinson's model) | Intraperitoneal | Modulation of motor activity (anti-akinetic or pro-akinetic depending on dose). nih.gov | UFP-512 crosses the BBB to act on central motor pathways. nih.gov |
Theoretical and Computational Studies on H Dmt Tic Nh Ch Ch2 4 Nh Z Bid
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid, might bind to its target receptor, in this case, opioid receptors. These methods are crucial for understanding the molecular basis of a ligand's activity and selectivity.
Analysis of Key Interaction Residues in Opioid Receptors
Once plausible binding poses are generated, a detailed analysis of the interactions between the ligand and the amino acid residues of the opioid receptor would be conducted. This analysis identifies key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. For other Dmt-Tic analogues, interactions with specific residues in the transmembrane helices of opioid receptors have been shown to be critical for high-affinity binding. researchgate.net For this compound, it would be important to determine how the benzimidazolyl (Bid) group and the extended sidechain engage with the receptor, as these interactions are likely to contribute to its specific pharmacological profile.
| Interaction Type | Potential Interacting Residues in Opioid Receptors | Likely Involved Ligand Moiety |
| Hydrogen Bonding | Asp, Tyr, His, Asn | Dmt hydroxyl, peptide backbone, NH of Z-group |
| Hydrophobic Interactions | Trp, Phe, Leu, Ile, Val | Dmt aromatic ring, Tic ring, Bid moiety |
| Ionic Interactions | Asp, Glu, Lys, Arg | Protonated N-terminus, charged Z-group |
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.
Development of Structure-Based Pharmacophore Models
Based on the predicted binding mode of this compound from docking simulations, a structure-based pharmacophore model could be developed. This model would consist of a set of features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, arranged in a specific geometry. The development of pharmacophores for both δ-opioid receptor agonists and antagonists has been guided by structural data from related Dmt-Tic compounds. nih.gov The unique contribution of the extended sidechain in this compound would be a key element to incorporate into a new pharmacophore model.
Identification of Essential Pharmacophore Features for Opioid Activity
The core Dmt-Tic pharmacophore is well-established as crucial for opioid receptor interaction. nih.gov The essential features typically include the protonated amine of Dmt, the aromatic ring of Dmt, and the hydrophobic Tic scaffold. The addition of the -NH-CH[(CH2)4-NH-Z]-Bid moiety introduces additional potential pharmacophoric features. The Bid group can act as a hydrogen bond donor/acceptor and engage in aromatic stacking interactions. The nature of the 'Z' group would be critical in defining additional features, such as a hydrogen bond donor/acceptor or a charged group, which could be essential for modulating activity and selectivity.
| Pharmacophore Feature | Chemical Moiety | Importance for Opioid Activity |
| Aromatic Ring | Dmt, Tic, Bid | Pi-pi stacking and hydrophobic interactions |
| Hydrogen Bond Donor | Dmt OH, NH groups | Anchoring the ligand in the binding pocket |
| Hydrogen Bond Acceptor | Carbonyl groups, N atoms in Bid | Interaction with specific receptor residues |
| Positive Ionizable | N-terminal amine | Key interaction with acidic residues (e.g., Asp) |
| Hydrophobic Center | Tic, alkyl chain | Interaction with non-polar pockets |
Molecular Dynamics Simulations for Conformational Analysis
Table of Compound Names
| Abbreviation | Full Chemical Name |
| This compound | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-lysinyl(Nε-Z)-1H-benzimidazole-2-yl-methylamide |
| Dmt | 2',6'-Dimethyl-L-tyrosine |
| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |
| Bid | 1H-Benzimidazol-2-yl |
| H-Dmt-Tic-Gly-NH-Ph | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-anilide |
| H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-(S)-aspartyl(β-Bid-methylamide) |
| H-Dmt-Tic-NH-CH2-Bid (UFP-502) | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-1H-benzimidazole-2-yl-methylamide |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies for the potent δ-opioid receptor antagonist family that includes this compound have been instrumental in elucidating the structural requirements for high affinity and selectivity. These investigations systematically explore how modifications to the chemical structure influence the biological activity of these compounds, providing a rational basis for the design of new and improved opioid receptor modulators.
The core of this molecular family is the Dmt-Tic pharmacophore, comprising 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). This dipeptide unit is a well-established motif for potent δ-opioid receptor antagonism. However, the conversion of these antagonists into potent δ-agonists can be achieved through the addition of a third heteroaromatic nucleus, such as 1H-benzimidazole-2-yl (Bid), C-terminal to the Tic residue. nih.gov The nature and length of the linker connecting the Tic residue to the Bid moiety are critical determinants of the resulting opioid activity. nih.gov
Studies on a series of H-Dmt-Tic-NH-CH(R)-R' analogues have demonstrated that the distance between the Tic and Bid components is a crucial factor in switching from δ-antagonism to δ-agonism. nih.gov For instance, compounds with specific linker lengths exhibit potent δ-agonist activity, while others retain δ-antagonist properties. nih.gov
Furthermore, modifications at the N-terminus of the Dmt residue have a profound impact on the receptor affinity and selectivity profile. N,N-dimethylation of H-Dmt-Tic-NH-CH(R)-R' analogues, for example, does not significantly alter the high δ-opioid receptor affinity but leads to a dramatic decrease in affinity for the µ-opioid receptor. This modification enhances δ-opioid receptor selectivity. The effect of this N,N-dimethylation is largely independent of the linker's length but is influenced by the nature of the third aromatic group (R').
The following table summarizes the key structure-activity relationships for this class of compounds, highlighting the impact of various structural modifications on their opioid receptor activity.
| Structural Modification | Effect on Opioid Receptor Activity | Key Findings |
| C-terminal Extension with Bid | Conversion from δ-antagonist to δ-agonist | The presence of a third heteroaromatic nucleus like Bid is required for δ-agonist activity. nih.gov |
| Linker Length between Tic and Bid | Determines δ-agonist vs. δ-antagonist profile | The distance between the Dmt-Tic pharmacophore and the Bid group is a critical factor for δ-agonism. nih.gov |
| N-terminal N,N-dimethylation | Increased δ-selectivity, potent δ-antagonism | Dramatically decreases µ-opioid receptor affinity with little effect on δ-affinity, leading to enhanced δ-selectivity. Can convert δ-agonists into potent δ-antagonists. |
| Chirality of the Linker | Influences potency | Changes in the chirality of the linker can result in potent δ-agonism and moderate µ-agonism. nih.gov |
| Charge in the Linker | Modulates affinity and activity | The introduction of a negative charge in the linker, for example through an Asp derivative, can lead to potent δ-agonism, although it may decrease δ-receptor affinity in some cases. nih.gov |
These QSAR findings underscore the intricate relationship between the chemical architecture of Dmt-Tic-Bid analogues and their pharmacological properties. The systematic variation of different molecular subunits has provided a detailed understanding of the structural features necessary for potent and selective interaction with opioid receptors. This knowledge is invaluable for the rational design of novel therapeutic agents targeting the opioid system.
Compound Names
| Abbreviation | Full Chemical Name |
| Dmt | 2',6'-dimethyl-L-tyrosine |
| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Bid | 1H-benzimidazole-2-yl |
| This compound | (2S)-N-[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethyl-phenyl)propanoyl]amino]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-(benzyloxycarbonylamino)pentyl]-1H-1,3-benzodiazole-2-carboxamide |
| H-Dmt-Tic-Lys(Z)-OH | (2S)-6-(benzyloxycarbonylamino)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethyl-phenyl)propanoyl]amino]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]hexanoic acid |
Analytical Methodologies for Research and Development of Opioid Peptidomimetics
Spectroscopic Techniques for Structural Confirmation
Following the synthesis of opioid peptidomimetics like H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid, spectroscopic methods are indispensable for verifying the molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic composition and connectivity of the molecule.
Proton NMR (¹H-NMR) is used to confirm the presence and arrangement of hydrogen atoms within the structure. For precursors and analogues in this chemical family, specific chemical shifts (δ) and signal multiplicities confirm the integrity of the core components, including the Dmt and Tic residues and the various side chains. nih.gov
Mass spectrometry is employed to determine the molecular weight of the compound with high accuracy, confirming its elemental composition. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or electrospray ionization (ESI) are commonly used. nih.gov The observed mass-to-charge ratio (m/z) for a protonated molecule [M+H]⁺ serves as a primary confirmation of a successful synthesis. For instance, a closely related precursor, TFA·H-Dmt-Tic-ε-Lys(4-fluorobenzoyl)-OH, showed an expected m/z of 620 [M+H]⁺, validating its structure. nih.gov
| Technique | Parameter | Observed Data (Example: TFA·H-Dmt-Tic-ε-Lys(4-fluorobenzoyl)-OH) | Purpose |
|---|---|---|---|
| Mass Spectrometry (MS) | m/z [M+H]⁺ | 620 | Confirms molecular weight and elemental formula. nih.gov |
| Proton NMR (¹H-NMR) | Chemical Shifts (δ) | δ 1.29–7.93 ppm | Confirms the arrangement of protons and functional groups. nih.gov |
Chromatographic Methods for Purity and Identity
Chromatographic techniques are fundamental for both the purification of this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used in this context.
TLC is often utilized as a rapid, qualitative tool to monitor the progress of chemical reactions during synthesis. The retention factor (Rf) value helps in identifying compounds in a mixture. For example, a precursor in the synthesis of a related compound exhibited an Rf value of 0.42 in a specific solvent system. nih.gov
HPLC is the definitive method for both purification and quantitative purity analysis. By passing the compound through a column packed with a stationary phase, HPLC separates the target molecule from unreacted starting materials and byproducts. The retention time or capacity factor (k') is a characteristic property that helps identify the compound. A final purity of >95% is typically required for pharmacological testing. The capacity factor for a related Dmt-Tic analogue was reported as 4.86. nih.gov
| Method | Parameter | Reported Value (Example) | Application |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Retention Factor (Rf) | 0.42 | Reaction monitoring and preliminary identification. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Capacity Factor (k') | 4.86 | Purification and final purity assessment. nih.gov |
Receptor Binding Assays for Affinity Measurements
To understand how this compound interacts with its biological targets, receptor binding assays are performed. These assays measure the affinity of the compound for various opioid receptor subtypes, primarily the mu (μ) and delta (δ) receptors. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptors. A lower Ki value indicates a higher binding affinity.
Studies on the Dmt-Tic pharmacophore have shown that compounds in this series exhibit very high affinity for the δ-opioid receptor, often in the sub-nanomolar range. nih.govnih.gov For example, a precursor compound, H-Dmt-Tic-ε-Lys(Z)-OH, demonstrated a Ki of 0.17 nM for the δ-receptor, while its affinity for the μ-receptor was significantly lower (Ki = 41.2 nM). nih.gov This ~240-fold difference highlights the δ-selectivity of the Dmt-Tic scaffold. The N,N-dimethylated series of H-Dmt-Tic-NH-CH(R)-R' compounds, which includes Bid-containing analogues, also showed high δ-opioid receptor affinity with Ki values ranging from 0.035 to 0.454 nM. nih.gov
| Compound | μ-Opioid Receptor (Ki) | δ-Opioid Receptor (Ki) | Selectivity (Kiμ / Kiδ) |
|---|---|---|---|
| H-Dmt-Tic-ε-Lys(Z)-OH | 41.2 nM | 0.17 nM | ~240 |
| N,N-dimethyl-Dmt-Tic Analogue Series | N/A (Dramatically decreased) | 0.035 - 0.454 nM | Enhanced δ-selectivity |
In Vitro Bioassays for Functional Activity Assessment (e.g., GPI, MVD)
Beyond simply binding to a receptor, it is crucial to determine whether a compound activates (agonism) or blocks (antagonism) it. In vitro functional bioassays, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations, are used for this purpose. The GPI tissue is rich in μ-opioid receptors, while the MVD tissue is predominantly populated with δ-opioid receptors.
These assays measure the ability of a compound to inhibit electrically induced muscle contractions, a response mediated by opioid receptors. An agonist will inhibit contractions on its own, while an antagonist will block the inhibitory effect of a known agonist. The potency of an antagonist is quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist required to necessitate a doubling of the agonist concentration to produce the original response. A higher pA2 value indicates a more potent antagonist.
For the Dmt-Tic class of compounds, structural modifications can profoundly impact functional activity. For instance, N,N-dimethylation of the Dmt residue in the H-Dmt-Tic-NH-CH(R)-R' series, which includes analogues with the Bid group, led to a loss of δ-agonist activity and the emergence of potent δ-antagonism. nih.gov One such analogue demonstrated a pA2 value of 10.62 in the MVD assay, indicating exceptionally potent δ-opioid receptor antagonism. nih.gov
| Assay | Primary Receptor | Activity Type | Potency (pA2) |
|---|---|---|---|
| Mouse Vas Deferens (MVD) | δ-Opioid Receptor | Antagonist | 10.62 |
Future Directions and Unexplored Research Avenues
Design and Synthesis of "Designed Multiple Ligands"
The structure of H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid strongly implies its conception as a "designed multiple ligand" (DML). nih.gov This strategy involves the rational design of a single molecule capable of interacting with multiple biological targets to achieve a superior therapeutic effect or an improved side-effect profile compared to single-target drugs or drug combinations. nih.govnih.gov The core Dmt-Tic pharmacophore is a highly potent and selective δ-opioid receptor antagonist. nih.govnih.gov The linkage of this pharmacophore to other active moieties via a spacer, such as the lysine-derived chain in the subject compound, is a recognized method for creating bifunctional or multifunctional ligands. nih.govnih.gov
Future research in this area would focus on the synthesis of a library of analogs where the "Z" group is a pharmacophore for a different receptor system. For instance, linking the Dmt-Tic δ-antagonist to a µ-opioid receptor (µOR) agonist could yield a compound with potent analgesic properties but reduced tolerance and dependence, a significant issue with current opioid therapies. nih.gov Research has demonstrated that simultaneous blockade of δ-opioid receptors can mitigate the adverse effects of µ-opioid receptor activation. nih.gov One study successfully created a bifunctional ligand by linking a Dmt-Tic antagonist to the µ/κ agonist butorphan, demonstrating the feasibility of this approach. nih.gov The length and nature of the linker, in this case, -(CH2)4-NH-, are critical and can be systematically varied to optimize the interaction of each pharmacophore with its respective target.
The synthesis of such DMLs typically involves solid-phase or solution-phase peptide chemistry, coupling the different pharmacophoric components sequentially. nih.gov The synthesis of the subject compound would likely involve the initial preparation of the Dmt-Tic dipeptide, followed by coupling to the lysine-derived linker, and finally the introduction of the benzimidazole (B57391) moiety and the "Z" pharmacophore.
Development of Fluorescent Analogs for Receptor Distribution Studies
The study of opioid receptor distribution and dynamics in living tissues is crucial for understanding their physiological roles. Fluorescently labeled ligands are invaluable tools for this purpose, enabling visualization of receptors in their native environment. researchgate.netnih.gov The Dmt-Tic pharmacophore has been successfully incorporated into fluorescent probes with high affinity and selectivity for the δ-opioid receptor. nih.govacs.org
A significant future direction for this compound would be the development of its fluorescent analogs. This could be achieved by attaching a fluorophore, such as fluorescein, Cy5, or a near-infrared dye like IR800, to the molecule. researchgate.netnih.govnih.gov The point of attachment is critical to preserve the ligand's binding affinity and selectivity. Potential sites for fluorophore conjugation on the subject compound could be the N-terminus, the lysine (B10760008) side chain (if the "Z" group allows), or the benzimidazole moiety.
These fluorescent analogs would enable a range of applications, including:
Receptor Mapping: High-resolution imaging of δ-opioid receptor distribution in the central and peripheral nervous systems.
Receptor Trafficking: Studying the internalization and recycling of the receptor upon ligand binding, which is a key aspect of signal transduction. nih.gov
In Vivo Imaging: Near-infrared fluorescent probes, in particular, allow for non-invasive imaging in animal models, which could be used to study receptor expression in pathological states, such as in tumors. nih.gov For example, a Dmt-Tic-Cy5 conjugate has been shown to be effective for in vivo imaging of δOR-expressing tumors. nih.gov
| Compound/Analog | Receptor Target | Application | Reference |
| H-Dmt-Tic-Glu-fluorescein | δ-Opioid Receptor | Receptor Distribution and Internalization Studies | nih.gov |
| Dmt-Tic-IR800 | δ-Opioid Receptor | In Vivo Tumor Imaging | researchgate.net |
| Dmt-Tic-Cy5 | δ-Opioid Receptor | In Vivo Tumor Imaging and Pharmacokinetics | nih.gov |
Investigation of Specific Receptor Conformations and Signaling Pathways
Opioid receptors are G protein-coupled receptors (GPCRs) that can adopt multiple active conformations upon ligand binding, leading to the activation of different intracellular signaling pathways. nih.gov This phenomenon, known as "biased agonism" or "functional selectivity," opens up the possibility of designing ligands that preferentially activate therapeutic pathways while avoiding those responsible for adverse effects. nih.gov
The complex structure of this compound, particularly the presence of the benzimidazole (Bid) moiety, suggests that it may induce or stabilize a specific receptor conformation. Studies on related Dmt-Tic-Bid analogs have shown that subtle modifications to the Bid ring can dramatically switch the pharmacological activity from agonism to antagonism. nih.govnih.gov For instance, H-Dmt-Tic-NH-CH2-Bid (UFP-502) is a potent δ-agonist, whereas N1-alkylation of the benzimidazole ring converts it into a δ-antagonist. nih.govnih.gov
Future research should employ a battery of in vitro and cellular assays to dissect the signaling profile of this compound and its analogs. This would involve:
Radioligand Binding Assays: To determine the affinity of the compound for different opioid receptor subtypes (µ, δ, κ). nih.govnih.gov
[35S]GTPγS Binding Assays: To measure G protein activation and distinguish between agonists, partial agonists, and antagonists. nih.gov
Second Messenger Assays: To quantify the modulation of downstream signaling molecules like cyclic AMP (cAMP). nih.gov
β-Arrestin Recruitment Assays: To assess the potential for biased agonism by measuring the recruitment of β-arrestin, a protein involved in receptor desensitization and some adverse effects.
Understanding how the different structural components of the molecule (Dmt-Tic, the linker, the "Z" group, and the Bid moiety) contribute to its interaction with the receptor and subsequent signaling will be crucial for designing next-generation ligands with fine-tuned pharmacological properties.
Exploration of Novel Therapeutic Applications Beyond Pain Management
While opioid research has traditionally focused on pain management, the diverse physiological roles of opioid receptors suggest a much broader therapeutic potential. The δ-opioid receptor, the primary target of the Dmt-Tic pharmacophore, is implicated in a range of conditions beyond analgesia. nih.gov
Future investigations should explore the efficacy of this compound and its analogs in preclinical models of:
Depression and Anxiety: δ-opioid receptor agonists have shown antidepressant-like and anxiolytic effects in animal models. nih.govnih.gov The Dmt-Tic-Bid analog UFP-502, for example, exhibits antidepressant-like properties. nih.gov
Neurodegenerative Disorders: There is evidence for the neuroprotective and neurogenic effects of δ-opioid receptor activation, suggesting potential applications in conditions like Parkinson's disease. nih.gov
Cancer: Opioid receptors are expressed in various types of tumors, and their modulation can affect cancer cell growth. nih.gov The development of δOR-targeted imaging agents like Dmt-Tic-Cy5 for lung cancer highlights the potential in oncology. nih.gov
Substance Abuse: Given the role of the opioid system in reward and addiction, ligands with mixed efficacy profiles, such as µ-agonist/δ-antagonist, could be explored for the treatment of opioid use disorder. nih.gov
The bifunctional nature of this compound, where the "Z" moiety could target a non-opioid receptor, further expands its potential therapeutic applications into areas relevant to the second pharmacophore.
Further Elucidation of Stereochemical Importance in Bioactivity
Stereochemistry plays a pivotal role in the interaction of ligands with their biological targets. For peptidic molecules like this compound, the chirality of the constituent amino acids and other stereocenters can have a profound impact on binding affinity and efficacy.
In the Dmt-Tic pharmacophore, the stereochemistry of both the Dmt and Tic residues is critical. For instance, changing the chirality of the Dmt residue at the alpha-carbon has been shown to significantly reduce δ-receptor affinity and antagonist activity. nih.gov Similarly, the stereochemistry of the Tic moiety influences the pharmacological profile.
Future research should systematically investigate the stereochemical requirements of the entire this compound molecule. This would involve the synthesis and pharmacological evaluation of all possible stereoisomers. Key areas of investigation would include:
Chirality of the Lysine-derived Linker: The stereocenter in the lysine component of the linker could influence the spatial orientation of the "Z" and Bid groups relative to the Dmt-Tic pharmacophore, thereby affecting the molecule's ability to interact with its target receptors.
Stereochemistry of the "Z" Moiety: If the "Z" pharmacophore itself contains stereocenters, their configuration will be crucial for its activity.
Conformational Analysis: Advanced molecular modeling and spectroscopic techniques, such as NMR and X-ray crystallography, could be used to determine the three-dimensional structure of the different stereoisomers and correlate their preferred conformations with their biological activity. nih.gov This would provide a deeper understanding of the structure-activity relationships and guide the design of more potent and selective ligands.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid with high purity and yield?
- Methodology : Synthesis requires precise control of reaction conditions (e.g., solvent polarity, temperature, and coupling reagents) to preserve the Dmt-Tic pharmacophore. Post-synthesis purification via reverse-phase HPLC and characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical to confirm structural integrity .
- Data Validation : Compare retention times and spectral data with reference standards (e.g., UFP-512 derivatives) to ensure reproducibility .
Q. How is receptor selectivity (δ-opioid vs. μ-/κ-opioid receptors) assessed for this compound?
- Methodology : Use competitive binding assays with radiolabeled ligands (e.g., [³H]DAMGO for μ-receptors) in transfected cell lines. Calculate selectivity ratios (e.g., IC50 values) and validate via functional assays like GTPγS binding to confirm agonist/antagonist activity .
- Example : In CHO cells expressing human δ-opioid receptors, H-Dmt-Tic derivatives showed >100-fold selectivity over μ-receptors .
Q. What in vitro and in vivo models are appropriate for evaluating its pharmacological efficacy?
- In Vitro : Mouse vas deferens assays for δ-receptor activity; cAMP inhibition assays in neuroblastoma cells .
- In Vivo : Rodent behavioral tests (e.g., forced swim test for antidepressant effects) with dose-response curves. Monitor plasma stability and blood-brain barrier penetration using LC-MS/MS .
Q. How are statistical methods applied to ensure reproducibility in dose-response studies?
- Methodology : Use non-linear regression (e.g., GraphPad Prism) to calculate EC50/ED50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to address variability in biological replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor affinity and in vivo efficacy data?
- Methodology : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsomes) or off-target effects using proteome-wide screening. Cross-validate with knockout mouse models to isolate receptor-specific pathways .
- Case Study : UFP-512 showed high δ-receptor affinity in vitro but required co-administration with naltrexone (μ-receptor antagonist) to achieve in vivo efficacy, highlighting the need for pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Q. What mixed-methods approaches are suitable for studying its dual agonist/antagonist properties?
- Quantitative : Dose-response curves in isolated tissue preparations (e.g., guinea pig ileum for μ-receptor activity).
- Qualitative : Behavioral ethograms in rodent models to assess anxiety-like vs. analgesic behaviors. Triangulate data using Bayesian statistical frameworks to address mechanistic complexity .
Q. How can translational studies address discrepancies between preclinical data and clinical outcomes?
- Methodology : Use human-induced pluripotent stem cell (iPSC)-derived neurons to assess species-specific receptor signaling. Validate findings in non-human primates for closer physiological relevance .
- Regulatory Compliance : Align preclinical protocols with NIH guidelines for rigor (e.g., blinding, randomization) to enhance clinical trial predictability .
Q. What strategies mitigate bias in data interpretation for high-throughput screening?
- Methodology : Implement machine learning algorithms (e.g., random forests) to prioritize hits based on multi-parametric data (binding affinity, solubility, toxicity). Use independent validation cohorts and pre-register analysis plans to reduce confirmation bias .
Key Considerations for Academic Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
